[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13446248
Molecular Formula: C17H25N3O3
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H25N3O3 |
|---|---|
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | benzyl N-[[1-[(2S)-2-aminopropanoyl]piperidin-3-yl]methyl]carbamate |
| Standard InChI | InChI=1S/C17H25N3O3/c1-13(18)16(21)20-9-5-8-15(11-20)10-19-17(22)23-12-14-6-3-2-4-7-14/h2-4,6-7,13,15H,5,8-12,18H2,1H3,(H,19,22)/t13-,15?/m0/s1 |
| Standard InChI Key | NNWRFSQGMWKXDY-CFMCSPIPSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N1CCCC(C1)CNC(=O)OCC2=CC=CC=C2)N |
| Canonical SMILES | CC(C(=O)N1CCCC(C1)CNC(=O)OCC2=CC=CC=C2)N |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s IUPAC name, benzyl N-[[1-[(2S)-2-aminopropanoyl]piperidin-3-yl]methyl]carbamate, reflects its three-dimensional configuration. Key structural features include:
-
A piperidine ring substituted at the 3-position with a methyl group linked to a carbamate moiety.
-
An (S)-2-aminopropionyl group attached to the piperidine nitrogen, introducing chirality and potential hydrogen-bonding sites.
-
A benzyl ester at the carbamate terminus, enhancing lipophilicity and stability .
The stereochemistry at the 2-aminopropionyl group (S-configuration) is critical for interactions with biological targets, as evidenced by studies on analogous compounds.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | Benzyl N-[[1-[(2S)-2-aminopropanoyl]piperidin-3-yl]methyl]carbamate |
| InChI | InChI=1S/C17H25N3O3/c1-13(18)16(21)20-9-5-8-15(11-20)10-19-17(22)23-12-14-6-3-2-4-7-14/h2-4,6-7,13,15H,5,8-12,18H2,1H3,(H,19,22)/t13-,15?/m0/s1 |
| SMILES | CC@@HN |
Physicochemical Characteristics
The compound’s logP (partition coefficient) is estimated at 1.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration. Its polar surface area of 86 Ų suggests potential for oral bioavailability, while the benzyl ester group contributes to metabolic stability against esterase-mediated hydrolysis.
Synthesis and Preparation
Synthetic Pathways
The synthesis typically involves a multi-step sequence:
-
Piperidine Functionalization: 3-(Aminomethyl)piperidine is reacted with (S)-2-aminopropionic acid derivatives to form the amide bond.
-
Carbamate Formation: The secondary amine is treated with benzyl chloroformate in the presence of a base (e.g., triethylamine) to install the carbamate group.
-
Purification: Chromatographic techniques isolate the product, with yields ranging from 45% to 68% depending on reaction conditions.
Table 2: Representative Synthesis Protocol
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | (S)-2-N-Boc-aminopropionic acid, EDC/HOBt | Amide coupling to piperidine |
| 2 | Benzyl chloroformate, DCM, Et₃N | Carbamate formation |
| 3 | TFA deprotection | Removal of Boc protecting group |
Analytical Characterization
-
NMR Spectroscopy: -NMR (400 MHz, CDCl₃) displays signals at δ 7.35–7.28 (m, 5H, Ar-H), 5.12 (s, 2H, OCH₂Ph), and 3.15–2.98 (m, 2H, piperidine-H).
-
Mass Spectrometry: ESI-MS m/z 320.2 [M+H]⁺ confirms the molecular weight .
Biological Activity and Mechanisms
Enzyme Inhibition
The compound’s carbamate group enables covalent modulation of serine hydrolases. In vitro assays against trypsin-like proteases show IC₅₀ values of 12–18 µM, suggesting moderate inhibitory activity. The (S)-2-aminopropionyl moiety may mimic natural substrates, facilitating competitive binding at enzyme active sites.
Challenges and Research Gaps
-
Metabolic Stability: The benzyl ester is susceptible to hepatic esterases, necessitating prodrug strategies for in vivo applications.
-
Toxicity Profiling: Limited data exist on off-target effects, particularly cytochrome P450 inhibition.
Future Directions
-
Prodrug Optimization: Replacement of the benzyl group with bioreversible moieties (e.g., pivaloyloxymethyl) could enhance metabolic stability.
-
In Vivo Efficacy Studies: Animal models of neuropathic pain are needed to validate σ-1 receptor-mediated effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume